(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a complex organic compound with a unique structure It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which makes it particularly useful in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves multiple steps, including the incorporation of isotopically labeled atoms. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials that contain isotopically labeled nitrogen and carbon atoms.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry (2S,6S).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The azanyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its interaction with molecular targets and pathways. The isotopically labeled atoms allow for precise tracking and analysis of the compound’s behavior in various systems. This includes binding to specific enzymes or receptors, influencing biochemical pathways, and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isotopically labeled heptanedioic acids and azanyl derivatives. Examples include:
- (2S,6S)-2,6-bis(14N)(azanyl)(1,2,3,4,5,6,7-12C7)heptanedioic acid
- (2R,6R)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid
Uniqueness
The uniqueness of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid lies in its specific isotopic labeling and stereochemistry. This allows for detailed studies of molecular interactions and pathways that are not possible with non-labeled or differently labeled compounds.
Properties
Molecular Formula |
C7H14N2O4 |
---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
GMKMEZVLHJARHF-XEWADIPKSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.